molecular formula C14H15ClN2O2 B11842969 Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate CAS No. 89200-69-1

Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate

Cat. No.: B11842969
CAS No.: 89200-69-1
M. Wt: 278.73 g/mol
InChI Key: IOXRBIVWZPFJQC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate is a chemical compound with the molecular formula C₁₄H₁₅ClN₂O₂ and a molecular weight of 278.73 g/mol . This compound is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities.

Preparation Methods

The synthesis of ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate typically involves the reaction of 4-chloro-2,6,8-trimethylquinazoline-7-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate can be compared with other quinazoline derivatives such as:

    4-chloroquinazoline: Lacks the ethyl ester group, leading to different chemical properties.

    2,6,8-trimethylquinazoline: Lacks the chloro and ethyl ester groups, affecting its reactivity and applications.

    Ethyl 2,6,8-trimethylquinazoline-7-carboxylate: Similar but without the chloro group, leading to different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is known for various pharmacological activities. The molecular formula is C13H14ClN3O2C_{13}H_{14}ClN_{3}O_{2}, and it exhibits a carboxylate functional group that may contribute to its biological properties.

The biological activity of quinazoline derivatives often involves interaction with specific molecular targets in cellular pathways. This compound has been studied for its role as an inhibitor in the β-catenin/Tcf-4 signaling pathway, which is crucial in cancer progression, particularly colorectal cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinazoline derivatives:

  • Inhibition of Cancer Cell Proliferation : A study reported that certain quinazoline derivatives significantly reduced the proliferation of colorectal cancer cells by modulating the β-catenin signaling pathway. This suggests that this compound may have similar effects .
  • Synthesis and Evaluation : Research involving the synthesis of quinazoline derivatives has revealed that modifications at various positions can enhance biological activity. For instance, compounds with halogen substitutions have been noted for improved potency against cancer cells .
  • Antimicrobial Activity : While direct studies on this compound are scarce, related compounds have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of β-catenin/Tcf-4 signaling
AntimicrobialPotential efficacy against bacterial strains
Synthesis StudiesEnhanced potency through structural modifications

Properties

CAS No.

89200-69-1

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate

InChI

InChI=1S/C14H15ClN2O2/c1-5-19-14(18)11-7(2)6-10-12(8(11)3)16-9(4)17-13(10)15/h6H,5H2,1-4H3

InChI Key

IOXRBIVWZPFJQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1C)C(=NC(=N2)C)Cl)C

Origin of Product

United States

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